molecular formula C6H9ClN2O2 B1373767 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1290998-99-0

3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No. B1373767
M. Wt: 176.6 g/mol
InChI Key: FXLLWAABIJBTQB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a solid compound . It is a colorless crystalline solid with a specific odor . This compound has a wide range of applications in chemical research, pharmaceuticals, and more . It can serve as an important intermediate for organic synthesis, used in the synthesis of drugs, dyes, and functional high polymers .


Synthesis Analysis

The synthesis of pyrazoles involves a variety of methods. One common method is the condensation of acetylacetone and hydrazine to give 3,5-dimethylpyrazole . Other methods include the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and the one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The structure of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been discussed based on crystallographic results and solid-state NMR .


Chemical Reactions Analysis

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid can undergo a variety of chemical reactions. For instance, it can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . It can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature . It has a molecular weight of 140.14 . The compound should be stored in a dry room .

Scientific Research Applications

Structural and Dynamic Properties

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, has been studied for its structural and dynamic properties in the solid state. Crystallographic results and solid-state NMR (CPMAS) techniques were used to explore its polymorphism and solid-state proton transfer (SSPT). These studies are crucial for understanding the compound's behavior in various physical states (Infantes et al., 2013).

Synthesis and Derivative Development

The compound has been utilized in the synthesis of various pyrazole derivatives. For example, the synthesis of 1-aryl-1H-pyrazolecarbonitriles and related derivatives includes the formation of 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which have applications as chemical hybridizing agents in wheat and barley (Beck et al., 1988).

Catalysis in Green Chemistry

In the realm of green chemistry, 3,5-dimethyl-1H-pyrazole derivatives have been used in the synthesis of copper(II) complexes that catalyze the oxidation of alcohols. This process is notable for using eco-friendly oxidants and solvents, highlighting the compound's role in developing sustainable chemical processes (Maurya & Haldar, 2020).

Development of Antibacterial Agents

Pyrazole derivatives, including those related to 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds have shown potential as effective antibacterial agents (Bildirici et al., 2007).

Applications in Nonlinear Optics

In the field of nonlinear optics, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates derived from pyrazole-4-carboxylic acid have been explored. These compounds exhibit significant optical nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h1-2H3,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLLWAABIJBTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

CAS RN

1290998-99-0
Record name 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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